6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Description
Properties
CAS No. |
1257317-84-2 |
|---|---|
Molecular Formula |
C12H7FN2S |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7FN2S/c13-10-3-1-2-8(6-10)11-5-4-9(7-14)12(16)15-11/h1-6H,(H,15,16) |
InChI Key |
XDOPSWUQQOQDIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C(=S)N2)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Guareschi-Thorpe reaction is a classical method for synthesizing 2-thioxo-1,2-dihydropyridine-3-carbonitriles. For 6-(3-fluorophenyl) derivatives, this approach requires 1,1,5,5-tetrafluoroacetylacetone or a fluorinated benzaldehyde derivative as a starting material. The reaction proceeds via a tandem Knoevenagel-Michael cyclocondensation mechanism, typically catalyzed by secondary amines like morpholine or piperidine.
Substrate Selection
-
Fluorinated diketones : 1,1,5,5-Tetrafluoroacetylacetone reacts with cyanothioacetamide to yield 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile.
-
Fluorinated aldehydes : 3-Fluorobenzaldehyde can substitute diketones in modified protocols, enabling aryl group introduction at the 6-position.
Reaction Conditions
Mechanistic Pathway
-
Knoevenagel condensation : Fluorinated aldehyde reacts with cyanothioacetamide to form a β-aryl-β-cyanothioacrylamide intermediate.
-
Michael addition : The intermediate undergoes nucleophilic attack by the enamine (derived from diketone and amine catalyst).
-
Cyclization and aromatization : Intramolecular cyclization yields the 1,2-dihydropyridine core, followed by tautomerization to the thioxo form.
Equation :
Case Study: Analogous Synthesis from 4-Fluorobenzaldehyde
A study by Litvinov et al. demonstrated the synthesis of 6-(4-fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile using 4-fluorobenzaldehyde, malononitrile, and cyanothioacetamide in DMF with sodium hydroxide. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Yield | 84% (crude), 60% (recrystallized) | |
| Reaction Time | 6 hours | |
| Purification | Recrystallization (EtOH) | |
| Characterization |
This protocol is directly adaptable to 3-fluorobenzaldehyde, though steric and electronic effects may slightly alter yields.
One-Pot Multicomponent Reactions
General Procedure
Multicomponent reactions (MCRs) offer a streamlined route to 6-aryl-2-thioxo-1,2-dihydropyridines. The synthesis involves:
Optimization Insights
-
Catalyst : Piperidine (5–10 mol%) in ethanol or aqueous NaOH (10%) in DMF.
-
Temperature : Reflux conditions (80–100°C) improve reaction rates but may promote side reactions like oxidative dimerization.
-
Workup : Acidification to pH 3–4 precipitates the product, followed by recrystallization from ethanol.
Representative Protocol :
Challenges and Solutions
-
Tautomerization : The product exists as a thioxo ⇌ mercapto tautomeric mixture in solution, complicating NMR analysis. Use -DEPTQ and HSQC to assign signals.
-
Byproducts : Oxidative dimerization can occur; adding antioxidants (e.g., BHT) or working under inert atmosphere mitigates this.
Alternative Routes and Modifications
Thorpe-Ziegler Cyclization
For derivatives with additional substituents, Thorpe-Ziegler cyclization of thioether intermediates offers a viable pathway. For example:
-
Alkylate 2-thioxo-1,2-dihydropyridine-3-carbonitrile with 2-chloroacetamide derivatives.
-
Perform base-mediated cyclization (KOH, DMF, 85°C) to form thieno[2,3-b]pyridines.
While this method is less direct, it enables functionalization at the 2-position, which could be adapted for 6-(3-fluorophenyl) analogs.
Electrophilic Fluorination
Analytical Characterization
Spectroscopic Data (Representative Example)
X-Ray Crystallography
Single-crystal X-ray analysis of analog 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile confirmed the thioxo tautomer in the solid state, with a planar pyridine ring and intramolecular N–H⋯S hydrogen bonding.
Yield Optimization Strategies
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Biological Activity:
Research indicates that 6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile exhibits notable biological activities, including antimicrobial and anticancer properties. The presence of the fluorophenyl group enhances its reactivity and binding affinity to biological targets, making it a candidate for drug development against various diseases .
Drug Development:
This compound is investigated for its potential as a bioactive molecule in pharmaceuticals. It may serve as an intermediate in synthesizing drugs targeting neurological disorders due to its ability to modulate neurotransmitter activity . Additionally, molecular docking studies suggest that it interacts with specific proteins involved in disease pathways, which could lead to the development of new therapeutic agents.
Material Science
Advanced Materials:
In material science, 6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is explored for developing advanced materials such as polymers and coatings. Its thermal stability and chemical resistance make it suitable for applications requiring durable materials . Researchers are also investigating its potential use in electronic devices due to its unique electronic properties.
Agricultural Applications
Agrochemicals:
The compound has potential applications in formulating agricultural chemicals. It can be used to create effective pest control solutions while minimizing environmental impact, aligning with sustainable agriculture practices . Its biological activity may also extend to herbicidal or fungicidal properties, warranting further investigation.
Chemical Synthesis and Reactions
Synthesis Methods:
The synthesis of 6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of 3-fluorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and elemental sulfur under reflux conditions . This multi-step process includes cyclization and thioxo group introduction.
Reactivity:
The compound can undergo various chemical reactions, including:
- Oxidation: The thioxo group can be oxidized to form sulfone derivatives.
- Reduction: The nitrile group can be reduced to an amine.
- Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions .
Case Studies and Research Findings
A review of relevant literature reveals several case studies highlighting the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects against various cancer cell lines. |
| Study B | Antimicrobial Properties | Showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. |
| Study C | Molecular Docking | Predicted strong binding affinities to specific enzymes linked to metabolic pathways in cancer treatment. |
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the thioxo group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- Synthesis: Prepared via condensation of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with cyanothioacetamide under reflux (65% yield, m.p. 172–174°C) .
- Key Spectral Data :
- Reactivity : Reacts with chloroacetone to form 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile, confirmed by IR (1700 cm⁻¹, C=O) and ¹H-NMR (δ 2.39, CH₃) .
6-(4-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- Synthesis: Reacts with sodium hydroxide and N-benzyl-2-chloroacetamide to form 3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide .
6-(Thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Structure : Features a thiophene substituent instead of aryl groups.
- Properties : CAS 56304-76-8; IR shows CN (2221 cm⁻¹) and C=O (1700 cm⁻¹) .
Physicochemical Properties
Notes:
Antimicrobial Activity
Pesticidal Activity
Biological Activity
6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound notable for its structural features, which include a pyridine ring, a thioxo group, and a carbonitrile functional group. Its molecular formula is with a molecular weight of approximately 230.26 g/mol. The presence of the fluorophenyl group at the 6-position enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of this compound typically involves the condensation of 3-fluorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and elemental sulfur. This multi-step process includes cyclization and introduction of the thioxo group under reflux conditions in ethanol.
Biological Activities
Research indicates that 6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. The fluorine atom in the phenyl ring enhances its binding affinity to target proteins involved in cancer pathways.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, and it is hypothesized that this compound may also exhibit such effects due to its structural similarities.
The mechanism of action for 6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group increases hydrophobic interactions, while the thioxo group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparative analysis with similar compounds is presented in the following table:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-(4-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Fluorine at para position | Anticancer | Enhanced solubility |
| 4-(4-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Different substitution pattern | Antimicrobial | Broader spectrum of activity |
| 4-(Phenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | No halogen substitution | Antimicrobial | Potentially lower toxicity |
This table highlights how variations in substituent positions can influence biological activity and solubility properties.
Case Studies and Research Findings
Recent studies have employed molecular docking techniques to predict how 6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile interacts with specific proteins associated with disease pathways. For instance:
- Antitumor Activity : A study demonstrated that derivatives similar to this compound inhibited growth in non-small cell lung cancer cell lines. The binding affinity was enhanced due to electronic properties conferred by halogenation .
- Antimicrobial Screening : Another study investigated related thioxo derivatives for their antimicrobial efficacy against various bacterial strains, suggesting that structural modifications could lead to enhanced activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted aldehydes with cyanoacetamide derivatives under acidic or basic conditions. Key parameters include:
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) to facilitate ring closure .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol may reduce side reactions .
- Temperature : Reactions often proceed at 80–100°C for 6–12 hours to optimize cyclization .
- Example : A yield of 64% was achieved using DMF at 90°C for 10 hours, with purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer :
- Spectroscopy :
- ¹H-NMR : Aromatic protons appear as multiplets in δ 7.27–7.98 ppm, with a singlet for the pyridine C5 proton at δ 6.27 ppm .
- IR : Peaks at ~3342 cm⁻¹ (N-H stretch) and 2110 cm⁻¹ (C≡N) confirm functional groups .
- X-ray Diffraction : Monoclinic crystal system (space group P21/c) with unit cell parameters (e.g., a = 8.3834 Å, β = 93.203°) validates molecular geometry .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data between synthesized analogs and computational predictions?
- Methodological Answer :
- Comparative Analysis : Align experimental ¹H-NMR shifts with density functional theory (DFT)-calculated chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Dynamic NMR : Use variable-temperature NMR to probe tautomeric equilibria (e.g., thione-thiol tautomerism) that affect spectral consistency .
- Case Study : A 2024 study resolved conflicting IR peaks by identifying moisture-induced hydrolysis of the thioxo group, requiring inert synthesis conditions .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes) using AutoDock Vina. Prioritize compounds with binding energies < −8 kcal/mol .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with anticancer IC₅₀ values. For example, electron-withdrawing groups (e.g., -F) improve activity by 30% .
- ADMET Prediction : Use SwissADME to filter candidates with poor bioavailability or hepatotoxicity risks .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reactions via HPLC to identify intermediates. The thioxo group acts as a leaving group, with rate constants (k) increasing 2-fold in polar solvents .
- Isotopic Labeling : ¹⁸O tracing confirmed water participation in hydrolysis pathways, suggesting a concerted SN2 mechanism .
- Theoretical Support : DFT calculations show a lower activation barrier (ΔG‡ = 15.2 kcal/mol) for nucleophilic attack at the C3 carbonitrile position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
